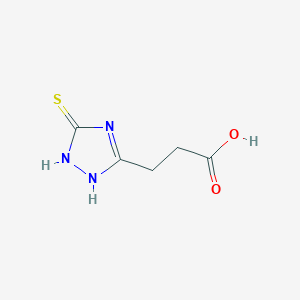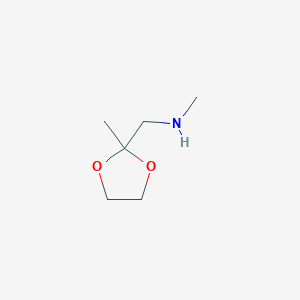
3-(3-Mercapto-1H-1,2,4-triazol-5-yl)propansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoic acid is a mercapto-substituted 1,2,4-triazole ligand . It exhibits tautomerism in solution and forms novel luminescent polymers with cadmium (II) salts . It undergoes regioselective S-alkylation to form a series of S-substituted derivatives .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in several studies . For instance, 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole, and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones have been synthesized . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoic acid contains a total of 18 bonds, including 11 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 carboxylic acid (aliphatic), 1 amidine derivative, 1 N hydrazine, and 1 hydroxyl group .Chemical Reactions Analysis
The chemical reactions of 1,2,4-triazole derivatives have been studied in various contexts . For example, carbethoxymethylation of the amino mercapto triazole using ethylchloro or bromoacetate either under microwave or conventional heating resulted in S-alkylation, forming the uncyclic product .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives have been analyzed using various spectroscopic techniques . For instance, the IR absorption spectra of certain derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Wissenschaftliche Forschungsanwendungen
- Ergebnisse: Das Vorhandensein von 3,4,5-Trimethoxyphenylgruppen in den Verbindungsstrukturen führte zur höchsten Hemmung des Wachstums von Krebszellen (bis zu 60,70 % bei 50 μM) .
- Ergebnisse: Diese Verbindungen zeigten eine moderate bis hohe antioxidative Kapazität, wobei eine Verbindung (4a) eine Radikalfängerkapazität von 75 % bei 50 μM zeigte .
- Spezifische Anwendung: Diese Sonden ermöglichen einen schnellen und genauen Nachweis von DNA-Markern .
- Funktionalisierung: Diese SAMs, die mit Carbonsäuren terminiert sind, können weiter modifiziert werden, um komplexe Endgruppen (z. B. Enzyme) für Biosensoranwendungen einzuführen .
- Biologische Aktivität: Diese Derivate zeigen eine effektive biologische Aktivität, was sie für verschiedene Anwendungen wertvoll macht .
Antiproliferative Aktivität gegen Krebszellen
Antioxidative Eigenschaften
Oberflächenverstärkte Raman-Streuung (SERS) -Sonden
Hydrophiles selbstorganisiertes Monolagen (SAMs)
Bioaktive heterocyclische Verbindungen
Potenzielle Medikamentenentwicklung
Wirkmechanismus
Target of Action
It’s known that similar compounds, such as 1,2,4-triazole derivatives, have been reported to exhibit antiproliferative activity against cancer cells .
Mode of Action
It’s known that similar compounds, such as 1,2,4-triazole derivatives, can inhibit cancer cell growth . The size and position of the alkoxy group significantly influence the antiproliferative activity .
Biochemical Pathways
Similar compounds, such as 1,2,4-triazole derivatives, have been reported to exhibit antioxidant activity .
Pharmacokinetics
It’s known that similar compounds, such as 1,2,4-triazole derivatives, are soluble in water , which could potentially impact their bioavailability.
Result of Action
Similar compounds, such as 1,2,4-triazole derivatives, have been reported to exhibit antiproliferative and antioxidant activities .
Action Environment
It’s known that similar compounds, such as 1,2,4-triazole derivatives, can form novel luminescent polymers with cadmium (ii) salts , suggesting that the presence of certain metal ions could potentially influence their action.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoic acid in lab experiments is its ability to selectively bind to metal ions and reduce disulfide bonds. This property allows researchers to investigate the role of metal ions and disulfide bonds in biological processes. However, 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoic acid can also have non-specific effects on cellular processes, which can complicate data interpretation.
Zukünftige Richtungen
There are many potential future directions for research involving 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoic acid. One area of interest is the development of new chelating agents that can selectively bind to specific metal ions. Another area of interest is the investigation of the role of disulfide bonds in protein structure and function. Additionally, 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoic acid could be used in the development of new therapeutics for diseases that involve metal ion dysregulation or protein misfolding. Overall, 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoic acid has the potential to be a valuable tool for investigating a variety of biological processes.
Synthesemethoden
The synthesis of 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoic acid involves the reaction of 3-mercapto-1H-1,2,4-triazole with acrylonitrile in the presence of a base catalyst. The resulting product is then hydrolyzed to yield 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoic acid. This process has been well established in the literature and has been used to produce 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoic acid in large quantities for research purposes.
Safety and Hazards
The safety of 1,2,4-triazole derivatives has been evaluated in several studies . For instance, the cytotoxic activities of certain derivatives were evaluated against three human cancer cell lines, and most of the synthesized compounds were found to have proper selectivity against normal and cytotoxic cancerous cell lines .
Biochemische Analyse
Biochemical Properties
3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antiproliferative and antioxidant activities . It interacts with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase, enhancing their activity and thereby reducing oxidative damage in cells . Additionally, 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoic acid can bind to proteins involved in cell signaling pathways, modulating their function and influencing cellular responses .
Cellular Effects
The effects of 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoic acid on various types of cells and cellular processes are profound. This compound has been found to inhibit the proliferation of cancer cells, such as colon cancer cell lines, by inducing cell cycle arrest and promoting apoptosis . It influences cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Moreover, 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoic acid affects gene expression by modulating the activity of transcription factors and altering the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoic acid exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and thereby disrupting metabolic pathways . For instance, it has been shown to inhibit the activity of tubulin polymerization, which is essential for cell division, leading to cell cycle arrest and apoptosis . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoic acid change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells . The stability and efficacy of the compound can be influenced by factors such as temperature, pH, and the presence of other reactive species .
Dosage Effects in Animal Models
The effects of 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoic acid vary with different dosages in animal models. At low doses, the compound exhibits significant antiproliferative and antioxidant activities without causing adverse effects . At higher doses, it can induce toxicity, leading to adverse effects such as liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not enhance its biological activity .
Metabolic Pathways
3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoic acid is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of xenobiotics and endogenous compounds . The compound can modulate metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels . Additionally, it can affect the redox balance in cells by enhancing the activity of antioxidant enzymes .
Transport and Distribution
The transport and distribution of 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoic acid within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and be distributed to different cellular compartments . The localization and accumulation of the compound can be influenced by factors such as its chemical properties, the presence of binding proteins, and the cellular environment .
Subcellular Localization
The subcellular localization of 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoic acid is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of the compound can influence its interaction with biomolecules and its overall biological activity . For instance, its accumulation in the nucleus can enhance its ability to modulate gene expression, while its presence in the mitochondria can affect cellular metabolism and apoptosis .
Eigenschaften
IUPAC Name |
3-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c9-4(10)2-1-3-6-5(11)8-7-3/h1-2H2,(H,9,10)(H2,6,7,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGIKKUNSIUPMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C1=NC(=S)NN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 4-chlorobenzoate](/img/structure/B2457993.png)
![1-[(4-Chlorophenyl)sulfonyl]acetone, oxime](/img/structure/B2457994.png)
![1-[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone](/img/structure/B2457995.png)
![Methyl 2-{[(4-bromophenyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2457997.png)
![(3aR,6aS)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione hydrochloride](/img/no-structure.png)


![4-chloro-2-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2458007.png)

![ethyl 2-[6-(4-chlorophenyl)-3-cyano-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B2458011.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2458013.png)
![3,5,6-trimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2458014.png)
